
Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving dihaloalkanes and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reagents: DCC, EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced piperazine derivatives, and modified pyridine derivatives .
Scientific Research Applications
Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-2-ylcarbonyl)-4-methylphenyl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- is unique due to its specific combination of indole, piperazine, and pyridine rings, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
153473-53-1 |
|---|---|
Molecular Formula |
C20H21N5O2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C20H21N5O2/c1-14(26)22-17-7-4-8-21-19(17)24-9-11-25(12-10-24)20(27)18-13-15-5-2-3-6-16(15)23-18/h2-8,13,23H,9-12H2,1H3,(H,22,26) |
InChI Key |
FNDQRFSLHZLXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


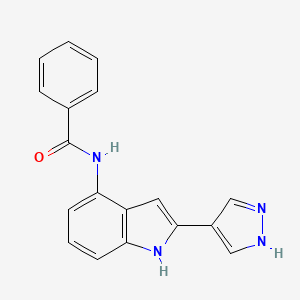
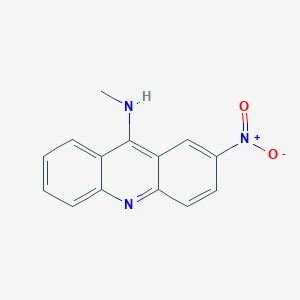
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
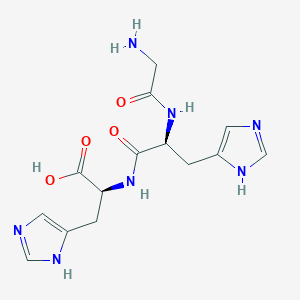
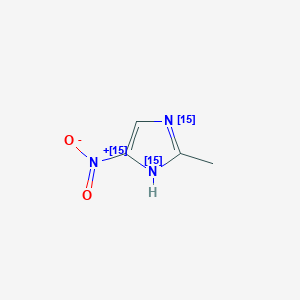
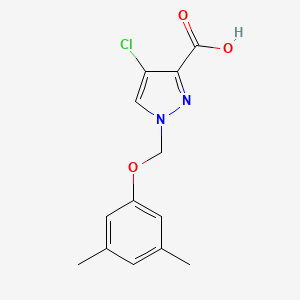
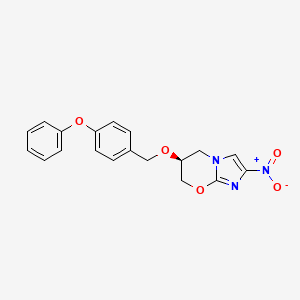
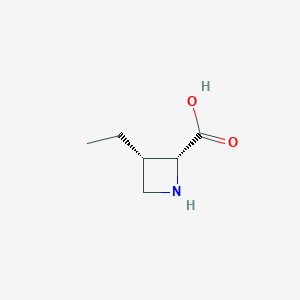
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)

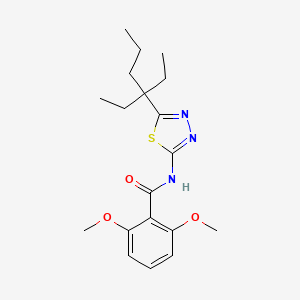

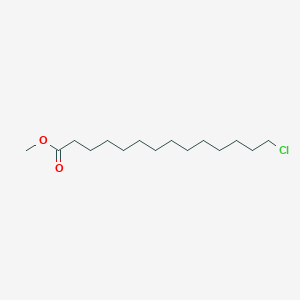
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
